molecular formula C5H2F3NO3 B1391590 3-(Trifluoromethyl)isoxazole-4-carboxylic acid CAS No. 1076245-98-1

3-(Trifluoromethyl)isoxazole-4-carboxylic acid

Cat. No.: B1391590
CAS No.: 1076245-98-1
M. Wt: 181.07 g/mol
InChI Key: BUHQKFQUHDDTHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)isoxazole-4-carboxylic acid (molecular formula: C₅H₄F₃NO₂) is a fluorinated heterocyclic compound featuring an isoxazole ring substituted with a trifluoromethyl (-CF₃) group at position 3 and a carboxylic acid (-COOH) group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis . Its structural rigidity and electronic properties also contribute to its utility in designing enzyme inhibitors and bioactive molecules.

Properties

IUPAC Name

3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO3/c6-5(7,8)3-2(4(10)11)1-12-9-3/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHQKFQUHDDTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679685
Record name 3-(Trifluoromethyl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076245-98-1
Record name 3-(Trifluoromethyl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization via Hydroxylamine and β-Ketoester Derivatives

A widely used method involves reacting β-ketoesters with hydroxylamine salts to form isoxazole esters. For trifluoromethyl-substituted isoxazoles, the β-ketoester precursor contains the trifluoromethyl group positioned to yield the desired substitution pattern on the isoxazole ring.

  • Step (a): Formation of Ethyl Ethoxymethyleneacetoacetic Ester

    Ethylacetoacetate is reacted with triethylorthoformate and acetic anhydride at elevated temperatures (75–150 °C, preferably 100–110 °C) to form ethyl ethoxymethyleneacetoacetic ester. This intermediate is crucial for subsequent cyclization.

  • Step (b): Cyclization with Hydroxylamine Sulfate

    The ethyl ethoxymethyleneacetoacetic ester is combined with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts at low temperatures (−20 °C to 10 °C, optimally around −5 °C). This step yields crude ethyl-5-methylisoxazole-4-carboxylate derivatives, with the trifluoromethyl group introduced via the appropriate substituents on the starting materials.

  • This hydroxylamine sulfate use instead of hydroxylamine hydrochloride results in a clearer reaction mixture and significantly reduces isomeric impurities, enhancing product purity.

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed under acidic conditions to yield the free this compound.

  • Hydrolysis is typically performed with strong acids, such as hydrochloric acid, under controlled conditions to avoid decomposition.

Conversion to Acid Chloride (Optional)

For further derivatization such as amidation, the carboxylic acid is converted to the acid chloride using reagents like thionyl chloride or oxalyl chloride.

  • This step is conducted at mild temperatures (0–50 °C) to maintain the integrity of the isoxazole ring and trifluoromethyl substituent.

  • The acid chloride intermediate can then be reacted with amines to form amides, which is a common route in pharmaceutical synthesis (e.g., Leflunomide analogs).

Detailed Reaction Conditions and Optimization

Step Reaction Reagents/Conditions Temperature Notes
(a) Formation of ethyl ethoxymethyleneacetoacetic ester Ethylacetoacetate + triethylorthoformate + acetic anhydride 75–150 °C (preferably 100–110 °C) 100–110 °C Distillation under reduced pressure to separate non-reactive components improves purity
(b) Cyclization to isoxazole ester Ethyl ethoxymethyleneacetoacetic ester + hydroxylamine sulfate + sodium acetate/trifluoroacetic acid salt −20 °C to 10 °C (optimal −5 °C) −5 °C Hydroxylamine sulfate reduces isomeric impurities compared to hydrochloride salt
(c) Hydrolysis to carboxylic acid Ethyl-5-methylisoxazole-4-carboxylate + strong acid (e.g., HCl) Ambient to reflux Ambient to reflux Controlled hydrolysis to avoid side reactions
(d) Conversion to acid chloride This compound + thionyl chloride or oxalyl chloride + DMF (catalyst) 0–50 °C 0–50 °C Mild conditions preserve sensitive groups

Research Findings and Improvements

  • Use of Hydroxylamine Sulfate : Switching from hydroxylamine hydrochloride to hydroxylamine sulfate yields a clearer reaction mixture and drastically reduces isomeric impurities, enhancing the quality of the isoxazole ester intermediate.

  • Reverse Addition Technique : When forming amide derivatives from acid chlorides, adding trifluoromethyl aniline slowly to the acid chloride in the presence of triethylamine minimizes by-product formation such as CATA (a common impurity), improving yield and purity.

  • Purification Methods : Crystallization and distillation under reduced pressure are employed to isolate intermediates with high purity, critical for pharmaceutical applications.

  • Alternative Coupling Methods : For amide formation, coupling agents like EDC/HOBt with DMAP are used as alternatives to acid chloride routes, especially when acid chloride methods yield low product.

Summary Table of Preparation Routes

Method Key Reagents Advantages Disadvantages Reference
β-Ketoester + Hydroxylamine Sulfate Cyclization Ethylacetoacetate, triethylorthoformate, acetic anhydride, hydroxylamine sulfate, sodium acetate High purity, reduced isomers, scalable Requires temperature control, multiple steps
Hydrolysis of Ester Strong acid (HCl) Simple, high yield Potential side reactions if uncontrolled
Acid Chloride Formation Thionyl chloride or oxalyl chloride + DMF Enables amide formation Sensitive reagents, requires careful handling
Amide Coupling via EDC/HOBt EDC, HOBt, DMAP, amines Mild conditions, good yields Sometimes low yield for certain amines

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl isoxazole oxides, while reduction can produce trifluoromethyl isoxazole alcohols or aldehydes.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

  • 3-(Trifluoromethyl)isoxazole-4-carboxylic acid is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics contribute to the development of drugs, particularly those targeting inflammatory conditions and pain relief.

Case Studies:

  • Anti-inflammatory Agents: Research has demonstrated that derivatives of this compound can inhibit pro-inflammatory pathways, making them potential candidates for treating conditions such as rheumatoid arthritis and other autoimmune diseases .
  • Analgesic Drugs: The compound has been explored for its analgesic properties, particularly in formulations designed to alleviate chronic pain .

Agricultural Chemicals

Formulation of Agrochemicals

  • The compound is employed in the formulation of herbicides and fungicides. Its trifluoromethyl group enhances biological activity and stability, which is crucial for effective crop protection.

Data Table: Applications in Agriculture

Application TypeCompound RoleSpecific Use
HerbicidesActive IngredientEnhances efficacy against broadleaf weeds
FungicidesActive IngredientProvides resistance against fungal pathogens

Material Science

Development of Advanced Materials

  • In material science, this compound is used to synthesize polymers and coatings that exhibit improved durability and resistance to environmental factors.

Case Studies:

  • Polymer Synthesis: The compound has been integrated into polymer matrices to enhance thermal stability and mechanical properties, which are vital for applications in automotive and aerospace industries .
  • Coatings: Research indicates that coatings formulated with this compound show superior resistance to corrosion and wear, extending the lifespan of materials used in harsh environments.

Analytical Chemistry

Reagent in Analytical Methods

  • This compound serves as a reagent in various analytical techniques, aiding in the detection and quantification of substances within complex mixtures.

Applications:

  • Chromatography: Used as a standard reference material for calibrating instruments in chromatographic analyses.
  • Spectroscopy: Acts as a marker in spectroscopic methods to identify specific compounds within mixtures .

Research and Development

Valuable Research Tool

  • The unique properties of this compound make it a valuable tool in both academic and industrial research settings. It is utilized for studying reaction mechanisms and developing new synthetic methodologies.

Case Studies:

  • Synthetic Methodologies: Researchers have explored novel synthetic routes involving this compound, leading to the discovery of new chemical entities with potential therapeutic applications .
  • Biological Activity Studies: Investigations into the biological activities of this compound reveal its potential interactions with enzymes and receptors, influencing metabolic pathways.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold in drug design, where it can modulate the activity of enzymes and receptors by binding to their active sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Core

The biological and chemical properties of isoxazole derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Isoxazole-4-carboxylic Acid Derivatives
Compound Name Substituents Molecular Formula Key Properties/Activities References
3-(Trifluoromethyl)isoxazole-4-carboxylic acid -CF₃ (position 3), -COOH (position 4) C₅H₄F₃NO₂ High lipophilicity; pharmaceutical intermediate
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid 4-Fluorophenyl (position 3), 5-methyl C₁₁H₈FNO₃ Enhanced antimicrobial potential
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid 2-Cl-6-F-phenyl, 5-methyl C₁₁H₈ClFNO₃ Herbicidal activity; high thermal stability
HIP-A (Pyrrolo-isoxazole derivative) Conformationally constrained hydroxyl-pyrrolo-isoxazole C₈H₁₀N₂O₃ EAAT inhibitor (IC₅₀ ~17 µM); blocks glutamate transport

Key Observations :

  • Electron-Withdrawing Groups: The -CF₃ group in this compound increases electrophilicity, favoring nucleophilic reactions compared to non-fluorinated analogs .
  • Aryl Substitutions : Derivatives with halogenated aryl groups (e.g., 4-fluorophenyl) exhibit improved antimicrobial and herbicidal activities due to enhanced membrane permeability .
  • Conformational Constraints : HIP-A and HIP-B demonstrate unique transporter inhibition profiles, distinguishing them from simpler isoxazole-carboxylic acids .

Biological Activity

3-(Trifluoromethyl)isoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound is characterized by the presence of a trifluoromethyl group, which enhances its pharmacological profile. The isoxazole ring system contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group increases binding affinity, influencing the compound's pharmacokinetic properties and enhancing its therapeutic potential.

Anticancer Activity

Recent studies have demonstrated that derivatives of 3-(trifluoromethyl)isoxazole exhibit promising anticancer properties. For instance, a series of fully-substituted 4-(trifluoromethyl)isoxazoles were evaluated for their anti-cancer activities against various cancer cell lines, including MCF-7 (breast cancer), 4T1 (breast cancer), and PC-3 (prostate cancer) cell lines. The lead compound showed an IC50 value of 3.09 μM against MCF-7 cells, indicating potent anticancer activity .

Table 1: Anticancer Activity of Selected Isoxazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
4-(Trifluoromethyl)isoxazoleMCF-73.09Induction of apoptosis
Non-trifluoromethyl analogueMCF-719.72Less effective compared to trifluoromethyl derivative

Analgesic Properties

In addition to anticancer effects, this compound has been evaluated for analgesic activity. Experimental studies revealed that it exhibits analgesic effects comparable to established analgesics like acetylsalicylic acid and paracetamol. In specific pain models, the compound demonstrated an ED50 value significantly lower than that of the standard drugs, indicating superior efficacy in pain relief .

Table 2: Analgesic Activity Comparison

CompoundED50 (mg/kg)Comparison DrugED50 (mg/kg)
This compound45Acetylsalicylic acid85
Paracetamol135

Study on Anticancer Efficacy

A comprehensive study focused on the anticancer efficacy of various isoxazole derivatives highlighted the role of the trifluoromethyl group in enhancing biological activity. The study utilized in vitro assays to assess cell viability and apoptosis induction mechanisms, confirming that compounds with the trifluoromethyl moiety exhibited significantly improved activity against breast cancer cell lines compared to their non-trifluoromethyl counterparts .

Analgesic Activity Assessment

Another pivotal study assessed the analgesic properties through a series of animal models where the compound was administered prior to inducing pain via acetic acid injection. The results indicated a marked reduction in pain response compared to control groups, supporting its potential use in pain management therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(trifluoromethyl)isoxazole-4-carboxylic acid, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves cyclization of β-keto esters or amides with hydroxylamine derivatives. For example, trifluoromethyl-containing isoxazole rings can be constructed via [3+2] cycloaddition using trifluoromethylacetylene equivalents. Key parameters include temperature control (80–100°C) and catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF) . Yield optimization requires careful purification via silica gel chromatography or recrystallization. Parallel monitoring with LC-MS ensures intermediate stability .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%).
  • NMR : ¹H and ¹⁹F NMR to confirm trifluoromethyl group integration and isoxazole ring substitution patterns. For example, the isoxazole proton typically appears as a singlet at δ 8.5–9.0 ppm .
  • HRMS : Exact mass analysis (e.g., m/z = 195.02 for C₆H₄F₃NO₃) .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for trifluoromethyl-isoxazole derivatives?

  • Methodological Answer :

  • Comparative Synthesis : Introduce substituents at the 5-position (e.g., methyl, chlorine) and compare bioactivity. For example, 5-methyl derivatives (CAS 42831-50-5) show enhanced metabolic stability compared to unsubstituted analogs .
  • Computational Modeling : Use DFT calculations to evaluate electronic effects of the trifluoromethyl group on isoxazole ring polarization and binding affinity .
  • Data Reconciliation : Cross-validate SAR data with orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) to distinguish direct activity from solubility artifacts .

Q. How can researchers design stable formulations of this compound for in vivo studies?

  • Methodological Answer :

  • pH Optimization : Formulate at pH 6–7 (aqueous buffers) to minimize carboxylic acid degradation.
  • Lyophilization : Prepare lyophilized powders using cryoprotectants (e.g., trehalose) for long-term storage.
  • Plasma Stability Assays : Incubate with mouse/human plasma (37°C, 24h) and quantify degradation via LC-MS. Fluorinated analogs often show improved stability over non-fluorinated counterparts .

Critical Considerations

  • Fluorine-Specific Handling : The trifluoromethyl group increases lipophilicity but may introduce toxicity. Assess via Ames test or mitochondrial toxicity assays .
  • Analytical Pitfalls : ¹⁹F NMR signals are sensitive to solvent choice (e.g., DMSO-d₆ vs. CDCl₃). Always include internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)isoxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethyl)isoxazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.